5-Methyl-2-hexanone

Description

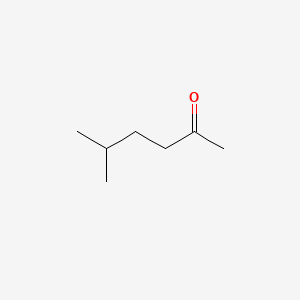

Structure

2D Structure

Propriétés

IUPAC Name |

5-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWSICBKRCICMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O, Array | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021914 | |

| Record name | 5-Methyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methylhexan-2-one appears as a colorless liquid with a pleasant fruity odor. Less dense than water. Vapors heavier than air. Used as a solvent and for making other chemicals., Liquid, Colorless, clear liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, clear liquid with a pleasant, fruity odor. | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hexanone, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl isoamyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 291 °F | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

97 °F (NIOSH, 2023), 36 °C, 96 °F (36 °C) (Closed cup), 110 °F (open cup), 36 °C c.c., 97 °F | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isoamyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.5 % (NIOSH, 2023), In water, 5400 mg/L at 25 °C, Miscible with ethanol and ether; very soluble in acetone, benzene; soluble in carbon tetrachloride, Miscible with most org solvents, 5.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5 (poor), 0.5% | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.888 g/cu cm at 20 °C/20 °C, Relative density (water = 1): 0.89, 0.81 | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.9 (Air = 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg (NIOSH, 2023), 5.77 [mmHg], 5.77 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6, 5 mmHg | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isoamyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, clear liquid | |

CAS No. |

110-12-3 | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexanone, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylhexan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4A4A5F28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Hexanone, 5-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MP3ABF10.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-101 °F (NIOSH, 2023), Freezing pt: -73.9 °C, -74 °C, -101 °F | |

| Record name | 5-METHYLHEXAN-2-ONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3939 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-METHYL-2-HEXANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2885 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 5-Methyl-2-hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031549 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0815 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ISOAMYL KETONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/108 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl isoamyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0421.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

5-Methyl-2-hexanone chemical properties and structure

An In-depth Technical Guide to 5-Methyl-2-hexanone: Chemical Properties and Structure

Introduction

This compound, also known as methyl isoamyl ketone (MIAK), is an organic compound classified as a ketone.[1][2] It is a colorless liquid recognized by its characteristic pleasant, fruity odor.[3][4] This compound serves primarily as a solvent, particularly for high-solids coatings, due to its high solubility for various resins, including alkyd, acrylic, and vinyl copolymers, as well as cellulose (B213188) esters.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure

This compound is an aliphatic ketone with the chemical formula C₇H₁₄O.[5] Its structure consists of a hexane (B92381) backbone with a carbonyl group (C=O) at the second carbon position (C2) and a methyl group branching from the fifth carbon position (C5). This structure leads to its systematic IUPAC name: 5-methylhexan-2-one.[3][6] The presence of the carbonyl group makes it a polar molecule, while the hydrocarbon chain contributes to its nonpolar characteristics, resulting in moderate solubility in water.[2][4]

Structural Identifiers

-

IUPAC Name: 5-methylhexan-2-one[3]

-

Synonyms: Methyl isoamyl ketone (MIAK), Isoamyl methyl ketone, Isobutylacetone[2]

-

CAS Number: 110-12-3[5]

Chemical and Physical Properties

The physicochemical properties of this compound are well-documented. It is a flammable liquid and its vapors are heavier than air.[3][7] The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O | [5] |

| Molecular Weight | 114.19 g/mol | [5] |

| Appearance | Colorless liquid | [3] |

| Odor | Pleasant, fruity | [3] |

| Density | 0.814 g/mL at 25 °C | [4] |

| Boiling Point | 144 - 145 °C at 760 mmHg | [4] |

| Melting Point | -74 °C | [2] |

| Flash Point | 36 - 43 °C (closed cup) | [4][8] |

| Solubility in Water | 5.4 g/L at 25 °C | [2] |

| Vapor Pressure | 4.5 - 5.3 mmHg at 20 °C | [8] |

| Vapor Density | 3.94 (vs air) | [4] |

| Refractive Index (n20/D) | 1.406 | |

| Autoignition Temperature | 424 - 455 °C | [8] |

| LogP (o/w) | 1.88 | [2][9] |

Experimental Protocols

Detailed methodologies for the characterization and analysis of this compound are crucial for quality control and research applications. Below are standard protocols for determining its boiling point and analyzing its purity via gas chromatography.

Determination of Boiling Point (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of a small liquid sample.[10]

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound into the small test tube.[10]

-

Capillary Tube Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[10]

-

Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Heating: Place the assembly into the Thiele tube filled with mineral oil. The side arm of the Thiele tube is heated gently. The shape of the tube allows for convection currents to ensure uniform heating.[10]

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat source. As the apparatus cools, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

-

Verification: Record this temperature. It is advisable to repeat the heating and cooling cycle to obtain a more accurate reading.

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique used to assess the purity of volatile compounds like this compound and to separate components in a mixture.[11][12]

Apparatus and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.

-

Carrier Gas: Helium or Nitrogen.

-

Injector: Split/splitless injector.

-

Syringe: 10 µL GC syringe.

-

Solvent: Dichloromethane or other suitable high-purity solvent for dilution.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1% v/v) in a high-purity solvent like dichloromethane.

-

Instrument Setup:

-

Set the injector temperature to ~250 °C.

-

Set the detector temperature to ~280 °C.

-

Set the oven temperature program. A typical program might start at 60 °C, hold for 2 minutes, then ramp up to 180 °C at a rate of 10 °C/min.

-

-

Syringe Cleaning: Flush the GC syringe multiple times with the solvent and then with the prepared sample solution to ensure no air bubbles are present.[11][12]

-

Injection: Inject a small volume (typically 0.2 - 1.0 µL) of the prepared sample into the GC injector port.[12]

-

Data Acquisition: Start the data acquisition simultaneously with the injection. The chromatogram will be recorded, showing peaks corresponding to the solvent and the analyte.

-

Analysis: The retention time (the time it takes for the compound to travel through the column) is a characteristic property that can be used for identification. The area under the peak is proportional to the concentration of the compound, which allows for purity assessment by calculating the relative peak area.[12]

Visualizations

Logical and Structural Relationships

The following diagram illustrates the structural derivation of this compound from its parent alkane, highlighting the key functional group and substitution.

Caption: Structural relationship of this compound.

Experimental Workflow

The diagram below outlines the major steps involved in analyzing a sample of this compound using Gas Chromatography.

Caption: Gas Chromatography (GC) experimental workflow.

References

- 1. Showing Compound this compound (FDB008160) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 110-12-3 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 99% 500 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound for synthesis 110-12-3 [sigmaaldrich.com]

- 9. This compound, 110-12-3 [thegoodscentscompany.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ursinus.edu [ursinus.edu]

- 12. ursinus.edu [ursinus.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Methyl-2-hexanone: Physical Properties and Data

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as methyl isoamyl ketone (MIAK). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or a synthetic intermediate. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Physical and Chemical Properties

This compound is a colorless liquid characterized by a pleasant, fruity odor.[1] It is less dense than water, and its vapors are heavier than air.[1] This aliphatic ketone is recognized for its utility as a solvent for various resins and in the synthesis of other chemical compounds.[1][2]

General and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 5-methylhexan-2-one | [1][3][4] |

| Synonyms | Methyl isoamyl ketone (MIAK), Isoamyl methyl ketone | [3][5] |

| CAS Number | 110-12-3 | [3][6] |

| Molecular Formula | C7H14O | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| InChI Key | FFWSICBKRCICMR-UHFFFAOYSA-N | [1][3][7] |

| Canonical SMILES | CC(C)CCC(=O)C | [1][7] |

Physical Properties

| Property | Value | Conditions | Source |

| Melting Point | -74 °C | [7][8] | |

| Boiling Point | 144 - 145 °C | 1013 hPa / 760 mmHg | [2][7][8] |

| Density | 0.814 g/mL | at 25 °C | [2][7] |

| 0.81 g/cm³ | at 20 °C | [8] | |

| Vapor Pressure | 4.5 mmHg | at 20 °C | [2][7] |

| 5.3 hPa | at 20 °C | [8] | |

| Vapor Density | 3.94 | (vs air) | [2][7] |

| Solubility in Water | 5.4 g/L | at 25 °C | [7][8] |

| Refractive Index | 1.406 | n20/D | [2][7] |

| Flash Point | 36.1 - 43 °C | closed cup | [2][8] |

| Autoignition Temp. | 425 - 455 °C | [2][8] | |

| logP | 1.88 - 1.9 | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ exhibits characteristic shifts corresponding to its molecular structure.[1][9][10]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.43 - 2.51 | t | 2H | -CH₂-C(=O)- |

| ~2.14 | s | 3H | -C(=O)-CH₃ |

| ~1.41 - 1.58 | m | 3H | -CH(CH₃)₂ and -CH₂-CH₂- |

| ~0.86 - 0.92 | d | 6H | -CH(CH₃)₂ |

Note: The reported chemical shifts and multiplicities are approximate and can vary slightly based on the solvent and instrument frequency.

Experimental Protocols

A common method for the synthesis of this compound involves the condensation of acetone (B3395972) with isobutyraldehyde.[2][11] This reaction can be performed in either the liquid or gas phase and may be a one-step or two-step process.[11]

General Synthesis via Condensation Reaction

Materials:

-

Acetone

-

Isobutyraldehyde

-

Catalyst (e.g., a solid base or acid)

-

Solvent (if applicable)

Procedure:

-

The reactants, acetone and isobutyraldehyde, are mixed in a suitable reactor.

-

A catalyst is introduced to facilitate the condensation reaction.

-

The reaction mixture is heated to a specific temperature and maintained for a set duration to allow for the formation of the product.

-

After the reaction is complete, the mixture is cooled.

-

The product, this compound, is then separated from the reaction mixture and purified, typically through distillation.

For instance, one synthetic route involves the reductive alkylation of p-nitroaniline with this compound in the presence of a copper-based catalyst to produce N,N′-bis(1,4-dimethylpentyl)-p-phenylenediamine (BMPPD).[2][12]

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[13][14] It is harmful if inhaled and can cause serious eye irritation.[13][14] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[15] It should be stored in a well-ventilated area away from sources of ignition.[14][15] In case of a spill, eliminate all ignition sources and use non-sparking tools for cleanup.[5]

References

- 1. This compound | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 110-12-3 [chemicalbook.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 5-METHYLHEXAN-2-ONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Showing Compound this compound (FDB008160) - FooDB [foodb.ca]

- 7. This compound 99 110-12-3 [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(110-12-3) 1H NMR spectrum [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound MSDS/SDS | Supplier & Distributor [es.polic-chemical.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

The Enigmatic Presence of 5-Methyl-2-hexanone in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence, biosynthesis, and physiological significance of the aliphatic methyl ketone, 5-Methyl-2-hexanone, within the plant kingdom. While its presence is often subtle, this volatile organic compound (VOC) is a constituent of the aromatic profiles of several key plant species, contributing to their unique chemical signatures and ecological interactions. This document provides a comprehensive overview of the current scientific understanding, including quantitative data, detailed experimental protocols, and an exploration of its biosynthetic origins and potential signaling roles.

Natural Occurrence of this compound

This compound has been identified as a volatile component in a diverse range of plants, from fruits and vegetables to aromatic herbs. Its presence, though often in trace amounts, contributes to the complex bouquet of aromas that define these species. The following table summarizes the known occurrences of this compound in the plant kingdom.

| Plant Species | Common Name | Plant Part | Reference |

| Solanum lycopersicum | Tomato | Fruit | [1][2] |

| Zingiber officinale | Ginger | Rhizome | [1][2] |

| Carica papaya | Papaya | Fruit | [3][4] |

| Fragaria x ananassa | Strawberry | Fruit | [5][6] |

| Camellia sinensis | Black Tea | Leaves | |

| Pogostemon cablin | Patchouli | Leaves | [7][8][9][10][11] |

Quantitative Analysis of this compound

Quantifying the concentration of this compound in plant tissues is crucial for understanding its contribution to the overall volatile profile and its potential biological activity. Due to its typically low abundance, sensitive analytical techniques are required for accurate measurement. The following table presents available quantitative data for this compound in different plant species. It is important to note that data is limited, and concentrations can vary significantly based on factors such as cultivar, ripeness, growing conditions, and analytical methodology.

| Plant Species | Cultivar/Variety | Concentration/Relative Abundance | Analytical Method | Reference |

| Solanum lycopersicum | Various | Present, but not consistently quantified among major volatiles. | HS-SPME-GC-MS | [12][13][14][15] |

| Zingiber officinale | Not specified | Identified as a minor component. | GC-MS | [16] |

| Carica papaya | Various | Identified, but not among the most abundant volatiles. | GC-MS | [3][4][17][18][19] |

| Fragaria x ananassa | Various | Detected in headspace analysis. | HS-SPME-GC-MS | [6][20][21][22] |

| Pogostemon cablin | Not specified | Present as a minor constituent in essential oil. | GC-MS | [7][8][9][10][11] |

Biosynthesis of Methyl Ketones in Plants

The biosynthesis of aliphatic methyl ketones, including this compound, is an intriguing offshoot of fatty acid metabolism. Research in the wild tomato species, Solanum habrochaites, has provided a foundational understanding of this pathway, which is believed to be conserved in other methyl ketone-producing plants.

The pathway involves a two-step enzymatic conversion of β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs), which are intermediates in the fatty acid synthesis cycle within the plastids.

-

Hydrolysis: The first step is catalyzed by Methylketone Synthase 2 (MKS2) , a thioesterase that cleaves the thioester bond of the β-ketoacyl-ACP, releasing a free β-ketoacid.

-

Decarboxylation: The subsequent and final step is mediated by Methylketone Synthase 1 (MKS1) , a decarboxylase that removes the carboxyl group from the β-ketoacid, yielding the final methyl ketone product, which is one carbon shorter than its precursor.

Experimental Protocols

The analysis of this compound in plant tissues typically involves the extraction of volatile compounds followed by their separation and identification using gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatiles from the headspace of a sample.

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in plant samples. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving high sensitivity and reproducibility and may vary depending on the plant matrix.

1. Sample Preparation:

-

Homogenize a known weight of fresh plant material (e.g., fruit pulp, rhizome slices, or leaves) in a sealed vial. For some matrices, the addition of a saturated salt solution (e.g., NaCl) can improve the release of volatiles into the headspace.

-

Include an internal standard for quantification (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).

2. HS-SPME Extraction:

-

Place the sealed vial in a temperature-controlled autosampler or water bath.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 40-60 °C).

3. GC-MS Analysis:

-

Desorb the extracted volatiles from the SPME fiber in the heated injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use a temperature program that allows for the effective separation of the target analyte from other matrix components.

-

Identify this compound based on its retention time and mass spectrum, confirmed by comparison with an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

Physiological Role and Signaling

The precise physiological role of this compound in plants is not yet fully elucidated. However, the broader class of aliphatic ketones is known to be involved in plant defense and communication.

Plant Defense: Methyl ketones, particularly in wild tomato, have been shown to act as potent deterrents and toxins against various insect herbivores. Their volatile nature allows them to be released upon tissue damage, creating a chemical shield that repels feeding insects.

Signaling Pathways: Plant volatiles can act as signaling molecules, both within the plant (systemic signaling) and between plants (plant-plant communication). When a plant is attacked by herbivores, it can release a specific blend of VOCs, including ketones. These airborne signals can be perceived by neighboring plants, which then prime their own defense systems in anticipation of a potential attack. This process often involves the activation of defense-related signaling pathways, such as those mediated by the plant hormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). While the direct involvement of this compound in these pathways is yet to be definitively proven, its presence in the volatile blends of attacked plants suggests a potential role in this complex communication network.

Conclusion

This compound is a naturally occurring volatile compound found in a variety of plants, contributing to their chemical diversity. While its quantitative presence is often low, its biosynthesis from fatty acid precursors is beginning to be understood. The physiological role of this compound likely lies within the realm of plant defense and chemical communication, areas that warrant further investigation. The methodologies outlined in this guide provide a framework for researchers to explore the occurrence and function of this and other minor volatile constituents in the intricate world of plant biochemistry. Further research is needed to fully elucidate the specific signaling pathways it may modulate and to quantify its presence across a wider range of plant species and developmental stages.

References

- 1. Microbial Volatile Organic Compounds: Insights into Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative comparison of free and bound volatiles of two commercial tomato cultivars (Solanum lycopersicum L.) during ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. openagrar.de [openagrar.de]

- 6. Monitoring of Volatile Organic Compounds in Strawberry Genotypes over the Harvest Period - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of volatile compounds contained in the therapeutic essential oils from Pogostemon cablin, Melaleuca leucadendra, and Mentha piperita and their purified fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 10. Quantitative and fingerprinting analysis of Pogostemon cablin based on GC-FID combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Constituents analysis on volatile oil of Pogostemon cablin from different collection time cultivated in Hainan] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Distribution of Volatile Compounds in Different Fruit Structures in Four Tomato Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Volatilomics-Based Discovery of Key Volatiles Affecting Flavor Quality in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. Changes in volatile constituents of Zingiber officinale rhizomes during storage and cultivation | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Methyl-2-hexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-2-hexanone (MIAK), a ketone solvent with applications in various industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is a colorless liquid with a characteristic fruity odor.[1] It is less dense than water and its vapors are heavier than air.[1]

Chemical Structure:

Key Identifiers:

-

Molecular Formula: C7H14O[2]

-

CAS Registry Number: 110-12-3[2]

-

InChI: 1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3[3]

-

InChIKey: FFWSICBKRCICMR-UHFFFAOYSA-N[3]

-

SMILES: CC(=O)CCC(C)C[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The data presented here was acquired in deuterated chloroform (B151607) (CDCl₃) at a frequency of 90 MHz.[1][3][4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.43 - 2.51 | t | 2H | -CH₂-C=O |

| 2.14 | s | 3H | CH₃-C=O |

| 1.41 - 1.58 | m | 3H | -CH₂-CH(CH₃)₂ |

| 0.86 - 0.92 | d | 6H | -CH(CH₃)₂ |

Note: The chemical shifts and multiplicities are approximate and may vary slightly depending on the experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (ppm) | Assignment |

| 209.0 | C=O |

| 51.5 | -CH₂-C=O |

| 38.6 | -CH₂-CH(CH₃)₂ |

| 29.8 | CH₃-C=O |

| 27.9 | -CH(CH₃)₂ |

| 22.4 | -CH(CH₃)₂ |

Note: Specific peak data for 13C NMR is often presented as a list of chemical shifts. The assignments are based on typical chemical shift ranges for similar functional groups.[5]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1465 | Medium | C-H bend (alkane) |

| 1365 | Medium | C-H bend (alkane) |

Note: The IR data represents typical absorption bands for a ketone with an aliphatic chain.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data below corresponds to electron ionization (EI) mass spectrometry.[2][7]

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 99 | Low | [M - CH₃]⁺ |

| 71 | Moderate | [M - C₃H₇]⁺ |

| 58 | High | [CH₃COCH₃]⁺ (McLafferty rearrangement) |

| 43 | Very High | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., 90 MHz for ¹H). The magnetic field is shimmed to ensure homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[1]

-

Instrument Setup: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded.

-

Data Acquisition: The sample is placed in the infrared beam, and the transmitted or reflected light is measured by the detector.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from a mixture.

-

Ionization: The sample molecules are ionized, commonly using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for spectroscopic analysis.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Information derived from different spectroscopic techniques.

References

- 1. This compound | C7H14O | CID 8034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hexanone, 5-methyl- [webbook.nist.gov]

- 3. This compound(110-12-3) 1H NMR [m.chemicalbook.com]

- 4. hmdb.ca [hmdb.ca]

- 5. This compound(110-12-3) 13C NMR [m.chemicalbook.com]

- 6. This compound(110-12-3) IR Spectrum [m.chemicalbook.com]

- 7. This compound(110-12-3) MS [m.chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-2-hexanone

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Methyl-2-hexanone. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents detailed spectral data, experimental protocols, and a visual representation of the molecular structure to facilitate a deeper understanding of the compound's spectroscopic properties.

Introduction to this compound

This compound, also known as methyl isoamyl ketone (MIAK), is an organic compound with the chemical formula C₇H₁₄O.[1][2] It is a colorless liquid with a characteristic fruity odor and is used as a solvent and in the synthesis of other chemicals.[1] Understanding its NMR spectra is crucial for its identification and for quality control in various applications.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][3][4]

Table 1: ¹H NMR Spectral Data for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (a) | 2.14 | Singlet (s) | 3H |

| H-3 (b) | 2.43 | Triplet (t) | 2H |

| H-4 (c) | 1.55 | Quartet (q) | 2H |

| H-5 (d) | 1.57 | Nonet (n) | 1H |

| H-6, H-7 (e) | 0.92 | Doublet (d) | 6H |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the molecule. The chemical shifts for each carbon atom are presented in the table below.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C-1 (a) | 29.79 |

| C-2 (b) | 209.22 |

| C-3 (c) | 41.82 |

| C-4 (d) | 32.72 |

| C-5 (e) | 27.73 |

| C-6, C-7 (f) | 22.36 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[1]

Structural Assignment and Visualization

The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the NMR data tables. This visualization aids in correlating the spectral data with the specific protons and carbons in the molecule.

Caption: Chemical structure of this compound with atom labeling.

Experimental Protocols

The following sections detail the standard methodologies for acquiring ¹H and ¹³C NMR spectra of liquid samples like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds. TMS serves as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

-

Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer. These parameters may be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., zg30)

-

Number of Scans (NS): 8-16 scans

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 3-4 seconds

-

Spectral Width (SW): 16 ppm (-2 to 14 ppm)

-

Temperature: 298 K (25 °C)

¹³C NMR Acquisition:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30)

-

Number of Scans (NS): 1024 or more, depending on sample concentration

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 240 ppm (-10 to 230 ppm)

-

Temperature: 298 K (25 °C)

Data Processing

-

Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

-